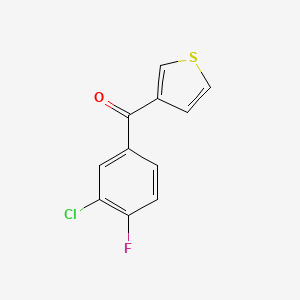

3-(3-Chloro-4-fluorobenzoyl)thiophene

Description

3-(3-Chloro-4-fluorobenzoyl)thiophene (C₁₁H₆ClFOS; molecular weight: 240.69 g/mol) is a halogenated aromatic compound featuring a thiophene ring substituted with a benzoyl group bearing chlorine and fluorine at the 3- and 4-positions, respectively . Its CAS registry number is 898771-21-6, and it is commonly utilized in organic synthesis and materials science due to its electron-withdrawing substituents, which modulate electronic properties and reactivity. The compound’s structure enables applications in pharmaceuticals, agrochemicals, and polymer chemistry, though specific biological or industrial uses require further exploration.

Properties

IUPAC Name |

(3-chloro-4-fluorophenyl)-thiophen-3-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6ClFOS/c12-9-5-7(1-2-10(9)13)11(14)8-3-4-15-6-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQGJVUFJHVNAPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)C2=CSC=C2)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6ClFOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90641845 | |

| Record name | (3-Chloro-4-fluorophenyl)(thiophen-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898771-21-6 | |

| Record name | (3-Chloro-4-fluorophenyl)(thiophen-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloro-4-fluorobenzoyl)thiophene typically involves the acylation of thiophene with 3-chloro-4-fluorobenzoyl chloride. This reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl(_3)) under anhydrous conditions. The general reaction scheme is as follows:

Thiophene+3-Chloro-4-fluorobenzoyl chlorideAlCl3this compound

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloro-4-fluorobenzoyl)thiophene can undergo various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms on the benzoyl group can participate in nucleophilic aromatic substitution reactions.

Oxidation and Reduction: The thiophene ring can be oxidized to form sulfoxides or sulfones, and reduced under specific conditions.

Coupling Reactions: The compound can be used in cross-coupling reactions such as Suzuki-Miyaura coupling, where it acts as an electrophilic partner.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used.

Oxidation: Oxidizing agents such as hydrogen peroxide (H(_2)O(_2)) or m-chloroperbenzoic acid (m-CPBA) are commonly employed.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)) can be used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while nucleophilic substitution can replace the chlorine or fluorine atoms with other functional groups.

Scientific Research Applications

Scientific Research Applications

1. Chemistry:

- Building Block for Synthesis: The compound serves as a versatile building block in organic synthesis, allowing chemists to create more complex molecules through various chemical reactions such as oxidation, reduction, and substitution.

- Reagent in Organic Reactions: It is utilized in diverse organic reactions, enhancing the efficiency of synthetic pathways.

2. Biology:

- Bioactive Compound: Research indicates that 3-(3-Chloro-4-fluorobenzoyl)thiophene exhibits antimicrobial, anti-inflammatory, and anticancer properties. These activities make it a subject of interest in pharmacological studies.

- Mechanism of Action: The compound may modulate enzyme activity and inhibit specific receptors involved in inflammatory processes and cancer cell proliferation.

3. Medicine:

- Drug Development: The compound is explored for its potential as a therapeutic agent targeting specific diseases, including infections and cancers. Its ability to interact with molecular targets suggests promising applications in drug design.

- Anticancer Activity: Studies have shown that it can induce apoptosis in cancer cells, demonstrating cytotoxic effects across various cancer types.

4. Industry:

- Advanced Materials Production: It is used in developing organic semiconductors and polymers with unique properties, contributing to advancements in material science.

The biological activity of this compound has been extensively studied, revealing its potential across multiple domains:

| Activity Type | Observed Effects | MIC/IC50 Values |

|---|---|---|

| Antimicrobial | Effective against Gram-positive/negative bacteria | 32–128 µg/mL |

| Anti-inflammatory | Reduced nitric oxide production | Not specified |

| Anticancer | Cytotoxicity in cancer cell lines | IC50: 5–15 µM |

| Antitubercular | Inhibitory effect on Mycobacterium tuberculosis | MIC: 16–64 µg/mL |

Case Studies

1. Antimicrobial Activity:

Research has demonstrated that this compound exhibits significant antimicrobial properties against various pathogens. A study reported minimum inhibitory concentrations (MICs) ranging from 32 µg/mL to 128 µg/mL for different bacterial strains.

2. Anti-inflammatory Effects:

In vitro studies indicated that the compound could significantly reduce nitric oxide production in macrophages stimulated by lipopolysaccharides (LPS), highlighting its potential role in modulating inflammatory responses.

3. Anticancer Properties:

The compound has shown cytotoxic effects against various cancer cell lines, with IC50 values ranging from 5 µM to 15 µM. These findings suggest a promising therapeutic index for further development as an anticancer agent.

4. Antitubercular Activity:

A recent study evaluated the efficacy of the compound against Mycobacterium tuberculosis, revealing significant inhibitory effects on both drug-sensitive and multidrug-resistant strains, with MIC values between 16 µg/mL and 64 µg/mL.

Summary of Findings

The applications of this compound span across chemistry, biology, medicine, and industry. Its unique chemical structure contributes to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Ongoing research continues to explore its potential as a therapeutic agent and advanced material component.

Mechanism of Action

The mechanism by which 3-(3-Chloro-4-fluorobenzoyl)thiophene exerts its effects depends on its specific application. In drug development, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but often include key signaling proteins and metabolic enzymes.

Comparison with Similar Compounds

Structural and Electronic Comparison

The closest structural analog of 3-(3-chloro-4-fluorobenzoyl)thiophene is 3-(4-bromo-3-fluorobenzoyl)thiophene (C₁₁H₆BrFOS; molecular weight: 285.14 g/mol) . Key differences include:

- Halogen Substitution : Bromine (atomic radius: 1.85 Å) at the 4-position vs. chlorine (atomic radius: 1.75 Å) at the 3-position.

- Electronic Effects: Bromine’s lower electronegativity (2.96 vs.

- Molecular Weight : The brominated analog has a 44.45 g/mol higher molecular weight, influencing physical properties like solubility and melting point.

Table 1: Molecular Data Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|

| This compound | C₁₁H₆ClFOS | 240.69 | 898771-21-6 |

| 3-(4-Bromo-3-fluorobenzoyl)thiophene | C₁₁H₆BrFOS | 285.14 | 898771-15-8 |

Comparison with Alkyl-Substituted Thiophenes

Compounds such as poly[3-(6-chlorohexyl)thiophene] and poly[3-(6-bromohexyl)thiophene] exhibit distinct regioregularity and molar mass despite analogous synthesis conditions . While this compound lacks alkyl chains, its benzoyl group introduces steric hindrance and conjugation effects absent in alkyl-thiophenes. This difference impacts applications: alkyl-thiophenes are prioritized in conductive polymers, whereas benzoyl-substituted derivatives may favor catalytic or pharmaceutical roles due to enhanced aromatic interactions.

Reactivity in Hydrodesulfurization (HDS)

Thiophene derivatives with electron-withdrawing groups, such as the benzoyl moiety in this compound, are less reactive in HDS compared to unsubstituted thiophenes or alkyl-thiophenes (e.g., C2–C4 thiophenes) . The benzoyl group destabilizes the aromatic ring, but steric and electronic factors may reduce catalytic accessibility, delaying sulfur removal. This contrasts with simpler thiophenes (e.g., thiophene, benzothiophene), which are converted faster during HDS .

Antibacterial Activity Context

The benzoyl group’s electron-withdrawing nature may enhance membrane permeability compared to alkyl or phenyl substituents, though this requires empirical validation.

Biological Activity

3-(3-Chloro-4-fluorobenzoyl)thiophene is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial, anti-inflammatory, and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound features a thiophene ring substituted with a chlorofluorobenzoyl group. This unique structure contributes to its diverse biological activities.

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets within cells. The compound may modulate the activity of enzymes and receptors involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, it has been shown to influence cellular proliferation and apoptosis, which are critical in cancer biology.

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, suggesting its potential as a therapeutic agent for infectious diseases .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. It is thought to inhibit specific inflammatory pathways, leading to reduced production of pro-inflammatory cytokines. This activity could be beneficial in treating conditions characterized by chronic inflammation .

Anticancer Potential

Significant attention has been directed towards the anticancer properties of this compound. Studies have shown that it can inhibit the proliferation of various cancer cell lines, including those expressing folate receptors. The compound's mechanism involves targeting de novo purine biosynthesis pathways, which are crucial for cancer cell survival and proliferation .

Research Findings and Case Studies

Recent studies have provided valuable insights into the efficacy of this compound:

- Cell Viability Assays : In vitro assays conducted on human breast cancer cell lines (MCF7) revealed that the compound significantly reduces cell viability at specific concentrations (IC50 values ranging from 5 to 15 µM). This suggests a potent anticancer effect compared to standard chemotherapeutics like doxorubicin .

- Antimicrobial Testing : The compound was tested against various bacterial strains, showing minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL. These results indicate that it could serve as a lead compound for developing new antimicrobial agents .

Comparative Analysis of Biological Activities

| Activity | Effectiveness | IC50 Values |

|---|---|---|

| Antimicrobial | Effective against multiple strains | 10 - 50 µg/mL |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines | Not specified |

| Anticancer | Reduces viability in MCF7 cells | 5 - 15 µM |

Q & A

Q. How can the synthesis of 3-(3-Chloro-4-fluorobenzoyl)thiophene be optimized for yield and purity?

Methodological Answer:

- Reaction Solvent Selection : Use 1,4-dioxane as a solvent due to its polarity and ability to stabilize intermediates, as demonstrated in analogous thiophene benzoylation reactions .

- Stoichiometric Control : Maintain equimolar ratios of thiophene derivatives and acylating agents (e.g., benzoyl chloride analogs) to minimize side reactions .

- Purification : Post-reaction, precipitate the product using ice/water mixtures to isolate solids efficiently, followed by recrystallization in solvents like ethanol or acetonitrile to enhance purity .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : Use - and -NMR to confirm the substitution pattern of the thiophene ring and benzoyl group. For example, coupling constants in -NMR can distinguish ortho vs. para fluorochlorobenzoyl attachments .

- X-ray Crystallography : Resolve crystal structures to validate stereochemical configurations and intermolecular interactions, as applied to related halogenated thiophene derivatives .

- HPLC-Purity Analysis : Employ reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>97% as per technical-grade standards) .

Q. What are the solubility properties of this compound in common laboratory solvents?

Methodological Answer:

-

Experimental Protocol : Conduct solubility tests at 25°C using 10 mg of compound in 1 mL of solvent.

-

Data Table :

Solvent Solubility (mg/mL) Observations DMSO >50 Clear solution Ethanol 10–15 Partial dissolution Dichloromethane 30–40 Rapid dissolution Water <1 Insoluble -

Key Insight : Prioritize DMSO for biological assays and dichloromethane for synthetic reactions due to optimal solubility .

Advanced Research Questions

Q. How can mechanistic studies elucidate byproduct formation during the synthesis of this compound?

Methodological Answer:

- LC-MS Monitoring : Track reaction intermediates and byproducts in real-time. For example, detect sulfonic acid derivatives or dimerization products via mass fragmentation patterns .

- Kinetic Isotope Effects (KIE) : Substitute with (if feasible) to study fluorine’s electronic influence on reaction pathways .

- Computational Modeling : Use DFT calculations (e.g., Gaussian 09) to simulate transition states and identify energy barriers for competing pathways (e.g., ortho vs. meta acylation) .

Q. What strategies validate the electronic properties of this compound for materials science applications?

Methodological Answer:

- Cyclic Voltammetry (CV) : Measure redox potentials to assess electron-withdrawing effects of the fluorochlorobenzoyl group. Expect shifts in oxidation peaks compared to non-halogenated analogs .

- UV-Vis Spectroscopy : Analyze π→π* transitions in the thiophene ring (λ~300–350 nm) and compare extinction coefficients with structurally similar compounds .

- Theoretical Calculations : Map HOMO-LUMO gaps using software like ORCA to correlate with experimental optoelectronic data .

Q. How can researchers evaluate the biological activity of this compound?

Methodological Answer:

- Antimicrobial Assays : Perform broth microdilution tests (CLSI guidelines) against Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria. Use MIC (Minimum Inhibitory Concentration) values ≥128 µg/mL as an inactivity threshold .

- Cytotoxicity Screening : Employ MTT assays on mammalian cell lines (e.g., HEK-293) to determine IC values, ensuring selectivity over host cells .

- Structure-Activity Relationship (SAR) : Modify the fluorochloro substitution pattern and compare bioactivity trends with analogs (e.g., 3-chloro-5-fluorobenzoyl derivatives) .

Contradictions and Considerations

- Purity vs. Technical Grade : Technical-grade material (e.g., ~97% purity) may contain trace isomers affecting biological assays; repurify via column chromatography (silica gel, hexane/EtOAc) for rigorous studies .

- Solvent Compatibility : While dichloromethane aids synthesis, its residue in crystallized products may skew thermal analysis (e.g., DSC). Use high-vacuum drying to mitigate this .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.